

Physical and chemical properties of 1-(4-isobutylphenyl)ethanamine

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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

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An In-depth Technical Guide to 1-(4-Isobutylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(4-isobutylphenyl)ethanamine**, a primary amine that is recognized as a process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] A thorough understanding of its properties is crucial for quality control, process optimization, and safety assessment in pharmaceutical development.

Chemical Identity and Basic Properties

1-(4-Isobutylphenyl)ethanamine is a chiral compound, existing as a racemic mixture and as individual enantiomers. The fundamental identifiers and properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(4-(2-methylpropyl)phenyl)ethanamine	
Synonyms	1-(4-Isobutylphenyl)ethylamine, α-Methyl-4-isobutylbenzylamine	[2]
Molecular Formula	C ₁₂ H ₁₉ N	[2][3]
Molecular Weight	177.29 g/mol	[2][3]
CAS Number	164579-51-5 (Racemate)	[2]
1212142-57-8 ((R)-enantiomer)	[3]	
Appearance	White to off-white crystalline powder	[4]

Physicochemical Data

Detailed experimental data on the physicochemical properties of **1-(4-isobutylphenyl)ethanamine** are not extensively reported in publicly available literature. The following table includes available data and values for structurally related compounds to provide an estimation.

Property	Value	Notes
Melting Point	Data not available for the free base.	The hydrochloride salt of related amines often presents a defined melting point.
Boiling Point	Estimated to be around 240-270 °C	Based on the boiling point of the related ketone, 1-(4-isobutylphenyl)ethan-1-one (268 °C).[5]
Density	Data not available	
Solubility	Practically insoluble in water; freely soluble in organic solvents like ethanol, acetone, and dichloromethane.	Inferred from the properties of ibuprofen and its precursors.[4]
pKa (Conjugate Acid)	Estimated to be around 9.5 - 10.5	Typical range for primary benzylic amines.

Computationally Predicted Properties:

Property	Value	Source
LogP	2.9048	ChemScene[3]
Topological Polar Surface Area (TPSA)	26.02 Å ²	ChemScene[3]
Hydrogen Bond Donors	1	ChemScene[3]
Hydrogen Bond Acceptors	1	ChemScene[3]
Rotatable Bonds	3	ChemScene[3]

Spectral Data

Detailed experimental spectra for **1-(4-isobutylphenyl)ethanamine** are not readily available in public databases. The expected spectral characteristics are outlined below based on its

chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

- Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.
- Methine Proton (-CH(NH₂)-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.
- Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.
- Isobutyl Group Protons:
 - A doublet for the two methyl groups (-CH(CH₃)₂) around δ 0.9 ppm.
 - A multiplet for the methine proton (-CH(CH₃)₂) around δ 1.8-2.0 ppm.
 - A doublet for the methylene protons (-CH₂-) around δ 2.4 ppm.
- Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

- Aromatic Carbons: Signals in the region of δ 125-145 ppm. The carbon attached to the isobutyl group and the carbon attached to the ethanamine group will be distinct from the other aromatic carbons.
- Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.
- Isobutyl Group Carbons:

- Methyl carbons ($-\text{CH}(\text{CH}_3)_2$) around δ 22 ppm.
- Methine carbon ($-\text{CH}(\text{CH}_3)_2$) around δ 30 ppm.
- Methylene carbon ($-\text{CH}_2-$) around δ 45 ppm.
- Methyl Carbon ($-\text{CH}_3$): A signal around δ 24 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

- N-H Stretch: A medium to weak absorption in the region of $3300\text{--}3500\text{ cm}^{-1}$, characteristic of a primary amine.
- C-H Stretch (Aromatic): Absorptions above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Absorptions below 3000 cm^{-1} .
- N-H Bend (Scissoring): A medium to strong absorption around $1590\text{--}1650\text{ cm}^{-1}$.
- C=C Stretch (Aromatic): Absorptions in the $1450\text{--}1600\text{ cm}^{-1}$ region.
- C-N Stretch: A weak to medium absorption in the $1020\text{--}1250\text{ cm}^{-1}$ range.

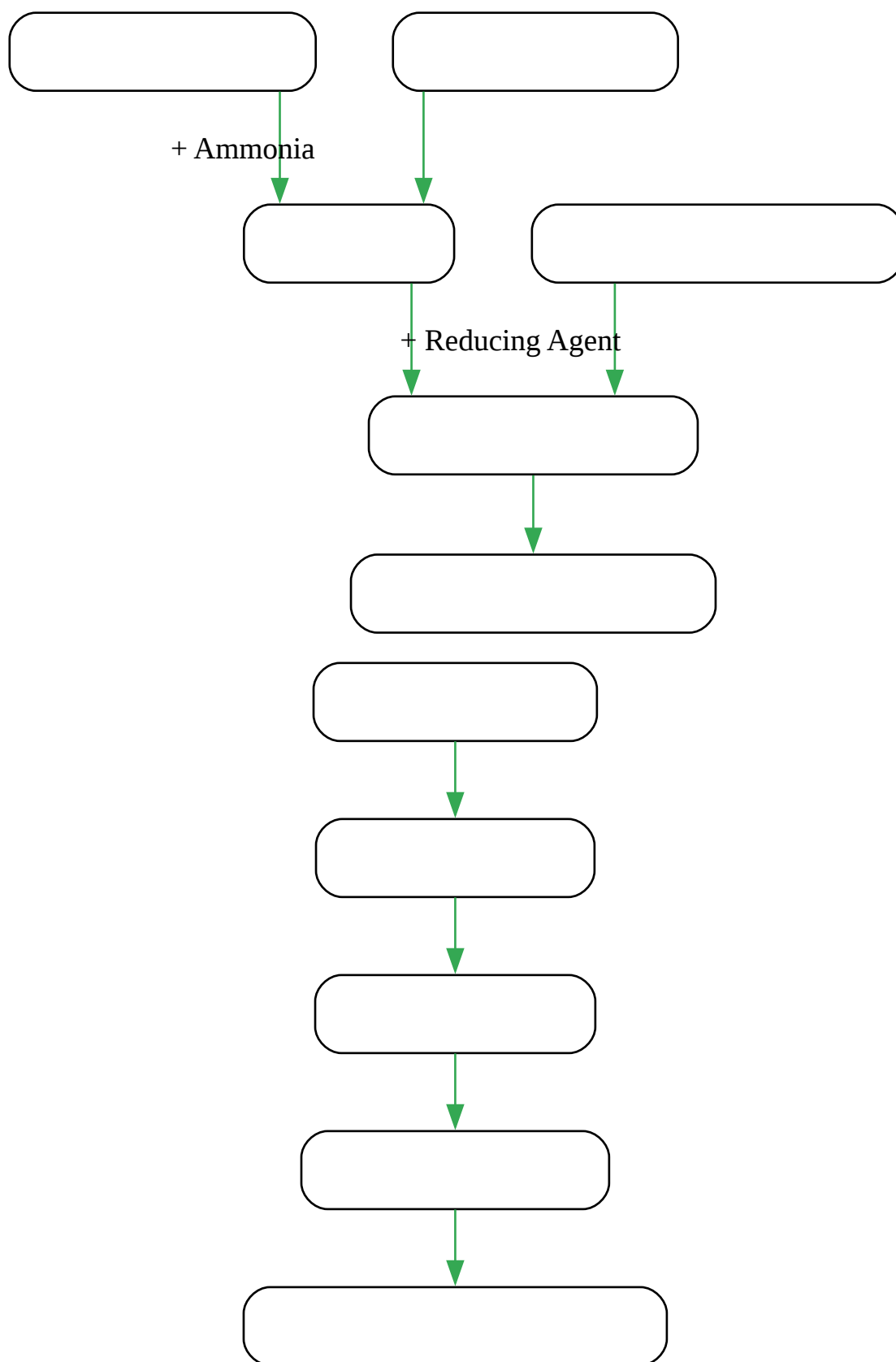
Experimental Protocols

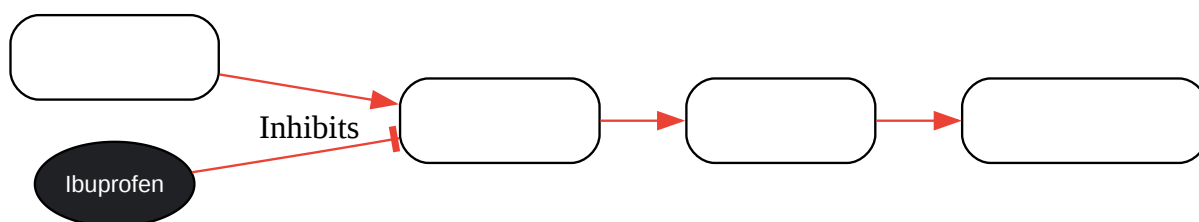
While specific, detailed experimental protocols for the characterization of **1-(4-isobutylphenyl)ethanamine** are not published as standalone documents, standard laboratory procedures for the analysis of organic amines are applicable. The following sections outline the general methodologies.

Synthesis and Purification

The synthesis of **1-(4-isobutylphenyl)ethanamine** typically involves the reductive amination of 1-(4-isobutylphenyl)ethanone.

Workflow for Reductive Amination:





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